molecular formula C26H55NO2 B14257003 N,N-Dimethyl-N-octyloctan-1-aminium octanoate CAS No. 433687-12-8

N,N-Dimethyl-N-octyloctan-1-aminium octanoate

Cat. No.: B14257003
CAS No.: 433687-12-8
M. Wt: 413.7 g/mol
InChI Key: SFRRUQLOAFXMCE-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-octyloctan-1-aminium octanoate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and preservative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-octyloctan-1-aminium octanoate typically involves the reaction of octylamine with dimethyl sulfate to form N,N-dimethyl-N-octylamine. This intermediate is then reacted with octanoic acid to produce the final compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-octyloctan-1-aminium octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-N-octyloctan-1-aminium octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is used as an antimicrobial agent in laboratory settings to prevent contamination.

    Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.

    Industry: The compound is used in the formulation of cleaning agents, preservatives, and personal care products.

Mechanism of Action

The primary mechanism of action of N,N-Dimethyl-N-octyloctan-1-aminium octanoate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to integrate into the membrane and disrupt its integrity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-octyloctan-1-aminium chloride
  • N,N-Dimethyl-N-octyloctan-1-aminium bromide
  • Dimethyldioctylammonium chloride

Uniqueness

N,N-Dimethyl-N-octyloctan-1-aminium octanoate is unique due to its specific octanoate group, which imparts distinct solubility and antimicrobial properties compared to its chloride and bromide counterparts. This makes it particularly effective in applications where a balance of hydrophobic and hydrophilic properties is required.

Properties

CAS No.

433687-12-8

Molecular Formula

C26H55NO2

Molecular Weight

413.7 g/mol

IUPAC Name

dimethyl(dioctyl)azanium;octanoate

InChI

InChI=1S/C18H40N.C8H16O2/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8(9)10/h5-18H2,1-4H3;2-7H2,1H3,(H,9,10)/q+1;/p-1

InChI Key

SFRRUQLOAFXMCE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.CCCCCCCC(=O)[O-]

Origin of Product

United States

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